molecular formula C10H17N3 B5540998 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine CAS No. 416887-10-0

1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine

Cat. No.: B5540998
CAS No.: 416887-10-0
M. Wt: 179.26 g/mol
InChI Key: WAHFAFBDXFGPFA-UHFFFAOYSA-N
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Description

1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.267 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and other fields.

Preparation Methods

The synthesis of 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine typically involves the reaction of piperazine with 2-(chloromethyl)pyrrole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10/h2-4,11H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHFAFBDXFGPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350365
Record name 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416887-10-0
Record name 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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